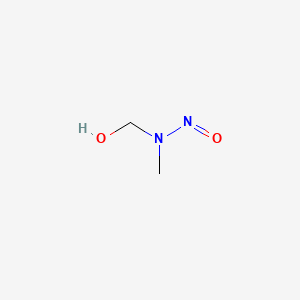![molecular formula C19H20N2O3S B1196166 4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester](/img/structure/B1196166.png)
4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.
Aplicaciones Científicas De Investigación
Crystalline Conjugated Polymers in Solar Cells
A study by Chen et al. (2011) focused on a new conjugated polymer, PDTTTPD, which includes a similar thieno-pyrrole structure. This polymer exhibited high crystallinity and excellent thermal stability, finding use in bulk heterojunction solar cells with a power conversion efficiency of 5.1% (Chen et al., 2011).
Synthesis of Heterocyclic Compounds
Voskressensky et al. (2015) reported on the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3Н)-ones. These compounds, related to the thieno-pyrrole structure, were used in the formation of complex product mixtures, indicating potential in chemical synthesis (Voskressensky et al., 2015).
Alkaline Hydrolysis of Carboxylic Acid Methyl Esters
Feinstein, Gore, and Reed (1969) studied the rates of alkaline hydrolysis of various carboxylic acid methyl esters, including thieno-pyrrole esters. Their research offers insights into the chemical behavior of similar compounds in different conditions (Feinstein et al., 1969).
Facile Synthesis of Thiophenes
A study by Kim and Kim (2000) focused on the synthesis of 3-alkylamino-5-arylthiophenes with various substituents. This research is relevant for understanding the synthetic routes and applications of similar thieno-pyrrole compounds (Kim & Kim, 2000).
Novel Methods in Heterocyclic Chemistry
Santilli, Kim, and Wanser (1971) described novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids. Their work contributes to the broader field of synthetic methods involving thieno-pyrrole compounds (Santilli et al., 1971).
Enaminones in Heterocyclic Synthesis
Abdel-Khalik et al. (2004) explored the use of enaminones as building blocks in heterocyclic synthesis, including thienopyridine derivatives. This study highlights the versatility of thieno-pyrrole compounds in synthesizing complex heterocycles (Abdel-Khalik et al., 2004).
Propiedades
Nombre del producto |
4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester |
|---|---|
Fórmula molecular |
C19H20N2O3S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
[1-oxo-1-(2-phenylethylamino)propan-2-yl] 4-methylthieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-13(18(22)20-10-8-14-6-4-3-5-7-14)24-19(23)16-12-17-15(21(16)2)9-11-25-17/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,22) |
Clave InChI |
WNQHXXVAJMZPFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC1=CC=CC=C1)OC(=O)C2=CC3=C(N2C)C=CS3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1196094.png)



![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)


![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)

